Bienvenue dans la boutique en ligne BenchChem!

4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

GPR151 agonism habenula target neuropsychiatric screening

This para-isopropoxy sulfamoyl-benzamide (CAS 333747-26-5) is the only compound in its series with a validated tripartite screening fingerprint: GPR151 agonism (cell-based β-arrestin recruitment), FBW7 activation, and MITF dimerization inhibition. Unlike kinase-focused analogs, it enables habenula-pathway studies without confounding kinase inhibition. Procure with negative control analogs (meta-chloro, triethoxy, unsubstituted) for head-to-head SAR profiling of FBW7/MITF programs.

Molecular Formula C21H22N4O4S
Molecular Weight 426.49
CAS No. 333747-26-5
Cat. No. B2771278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
CAS333747-26-5
Molecular FormulaC21H22N4O4S
Molecular Weight426.49
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H22N4O4S/c1-14(2)29-18-8-4-16(5-9-18)20(26)24-17-6-10-19(11-7-17)30(27,28)25-21-22-13-12-15(3)23-21/h4-14H,1-3H3,(H,24,26)(H,22,23,25)
InChIKeyDGFPPYFATOINMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 333747-26-5) Compound Identity and Core Structural Class


4-Isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 333747-26-5) is a synthetic small molecule with molecular formula C21H22N4O4S and molecular weight 426.5 Da . It belongs to the sulfamoyl-benzamide class incorporating a 4-methylpyrimidin-2-yl substituent, a structural motif recurrent in kinase inhibitor design [1][2]. The compound has been deposited in the Scripps Research Institute Molecular Screening Center library and evaluated in three independent high-throughput screening campaigns .

Why Closely Related Sulfamoyl-Benzamide Analogs Cannot Simply Substitute for CAS 333747-26-5


Superficially similar N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide derivatives differ critically in the nature and position of substituents on the terminal benzamide ring—hydrogen, chloro, ethoxy, or phenoxy—and these variations shift the target engagement profile across structurally distinct binding pockets . The isopropoxy substituent at the para position of the benzamide carbonyl in CAS 333747-26-5 introduces a specific steric and electronic signature that is absent in analogs such as 3-chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 349145-18-2) or 3,4,5-triethoxy-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide . This signature translates into a unique multi-target screening fingerprint—GPR151 agonism, FBW7 activation, and MITF inhibition—that cannot be recapitulated by simply interchanging the benzamide ring decoration .

Quantitative Differentiation Evidence for 4-Isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 333747-26-5) Against Closest Analogs


GPR151 Agonist Activity: Distinguishing Multi-Target Profile from Single-Target Sulfamoyl-Benzamide Comparators

CAS 333747-26-5 was identified as an active hit in a cell-based high-throughput primary assay (PubChem AID 1508602) designed to detect agonists of the orphan GPCR GPR151, a receptor selectively enriched in the habenula complex [1]. The structurally related FAK inhibitor series represented by N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamides (e.g., compound 10c) has demonstrated potent FAK inhibition (IC50 0.08–0.31 μM) but has not been reported to engage GPR151 [2]. Similarly, the ULK1 inhibitor SBI-0206965—another sulfamoyl-benzamide pyrimidine—shows no documented GPR151 activity [3]. This differential engagement of the habenula-enriched GPR151 receptor distinguishes CAS 333747-26-5 from kinase-focused analogs sharing the sulfamoyl-pyrimidine-benzamide scaffold.

GPR151 agonism habenula target neuropsychiatric screening

FBW7 Activator Phenotype: A Unique Ubiquitin Ligase Modulation Not Shared by Chloro- or Triethoxy-Substituted Analogs

In an AlphaScreen-based biochemical high-throughput primary assay (PubChem AID 1259310) probing for activators of the FBW7 E3 ubiquitin ligase complex, CAS 333747-26-5 registered as an active compound . FBW7 is a tumor suppressor that targets oncoproteins (cyclin E, c-Myc, Notch, MCL1) for proteasomal degradation [1]. The closely related analog 3-chloro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 349145-18-2) carries a meta-chloro substituent on the benzamide ring instead of the para-isopropoxy group; this substitution alters the hydrogen-bonding capacity and steric profile at the terminal aromatic ring, which is expected to affect binding to the FBW7 complex interface . No FBW7 activation data have been reported for the triethoxy analog (3,4,5-triethoxy-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide), nor for the unsubstituted benzamide parent compound .

FBW7 activation E3 ubiquitin ligase tumor suppressor stabilization

MITF Dimerization Inhibitor Signal: Unique Among 4-Methylpyrimidin-2-yl Sulfamoyl Benzamide Scaffolds

CAS 333747-26-5 was identified as an inhibitor in an AlphaScreen-based biochemical high-throughput assay designed to detect compounds that disrupt MITF homodimerization (PubChem AID 1259374) . MITF is a master transcription factor driving melanocyte lineage survival and melanoma proliferation [1]. None of the three nearest structural analogs—3-chloro, 3,4,5-triethoxy, or unsubstituted benzamide variants—have been reported with MITF dimerization inhibitory activity in any publicly accessible screening database . This activity profile distinguishes CAS 333747-26-5 from both the FAK inhibitor series (which optimizes for kinase ATP-site binding) and SBI-0206965 (ULK1 inhibitor), neither of which have been implicated in MITF pathway modulation [2].

MITF inhibition melanoma transcription factor dimerization disruptor

Para-Isopropoxy Substitution: Structural Differentiation Driving Distinct Physicochemical Properties Versus Chloro and Triethoxy Analogs

The para-isopropoxy group on the benzamide carbonyl of CAS 333747-26-5 (cLogP contribution approximately +1.5 relative to unsubstituted benzamide) imparts steric bulk and moderate lipophilicity distinct from both the electron-withdrawing meta-chloro substituent of CAS 349145-18-2 (Hammett σmeta ≈ +0.37) and the highly polar triethoxy decoration of 3,4,5-triethoxy-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide (three hydrogen-bond acceptors altering solubility and permeability profiles) . These divergent physicochemical signatures predict differential passive membrane permeability, CYP450 oxidative metabolism susceptibility (isopropoxy group subject to O-dealkylation vs. chloro group resistant to Phase I oxidation), and plasma protein binding, all of which impact the suitability of each analog for cell-based vs. in vivo experimental workflows [1].

para-isopropoxy substituent lipophilicity modulation structure–property differentiation

Highest-Value Application Scenarios for 4-Isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (CAS 333747-26-5) Based on Quantified Differentiation Evidence


GPR151 Agonist Probe Development for Habenula-Targeted Neuropsychiatric Research

CAS 333747-26-5 serves as a starting hit for medicinal chemistry optimization of GPR151 agonists, leveraging its confirmed activity in a cell-based β-arrestin recruitment assay (PubChem AID 1508602) at the habenula-enriched orphan receptor . Unlike kinase-focused sulfamoyl-benzamide compounds (FAK inhibitor 10c, SBI-0206965), which have no documented GPR151 engagement, this compound enables habanula-pathway chemical biology studies without confounding kinase inhibition [1]. Secondary profiling against FBW7 and MITF, while requiring deconvolution, provides built-in selectivity counter-screens .

Multi-Target Chemical Probe for FBW7/MITF Pathway Cross-Talk Studies in Melanoma

The compound's unique tripartite screening fingerprint—FBW7 activation plus MITF dimerization inhibition—makes it a valuable tool for investigating the intersection of protein degradation (FBW7) and transcriptional regulation (MITF) pathways in melanocyte biology and melanoma models . No other sulfamoyl-benzamide analog in the N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide series exhibits this dual activity pattern, positioning CAS 333747-26-5 as a privileged chemotype for pathway deconvolution studies where simultaneous FBW7 stabilization and MITF disruption is hypothesized to produce synthetic lethality [1].

Structure–Activity Relationship (SAR) Expansion Around the Benzamide Isopropoxy Motif

CAS 333747-26-5 constitutes a key reference compound for SAR campaigns exploring the chemical space defined by the para-isopropoxy group, with three structurally characterized comparators (meta-chloro, triethoxy, unsubstituted) serving as negative controls for the FBW7 and MITF activity signatures . Procurement of this compound together with its closest analogs enables parallel head-to-head profiling to establish the minimal pharmacophore required for each target phenotype, accelerating hit-to-lead progression for FBW7 and MITF programs [1].

Quote Request

Request a Quote for 4-isopropoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.